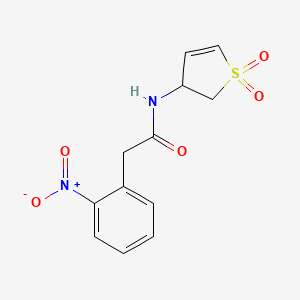
2,3-Dichloro-5-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of 2,3-Dichloro-5-nitrophenol and its derivatives involves various chemical reactions, including nitration and chlorination. For example, nitration of 4,5-dichloro- and 4,5-dichloro-6-nitro-2-methylphenols results in the formation of gem-dinitrocyclohex-3-enones, showcasing the compound's capacity for further chemical modification (Hartshorn et al., 1982). Another practical synthesis approach for related compounds involves hydrolysis under specific conditions to achieve high yields and purity (Ran & Pittman, 1993).
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-5-nitrophenol and its analogs has been determined using techniques such as X-ray diffraction. These studies reveal intricate details about the compound's geometry, including bond lengths and angles, providing insights into its chemical reactivity and interactions (Majerz et al., 1993).
Chemical Reactions and Properties
2,3-Dichloro-5-nitrophenol participates in various chemical reactions, demonstrating its reactivity and potential for creating diverse chemical compounds. Its reaction pathways often involve nitration, reduction, and substitution, which are fundamental in synthesizing complex organic molecules (Schenzle et al., 1999).
Physical Properties Analysis
The physical properties of 2,3-Dichloro-5-nitrophenol, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in different environments. These properties influence its application in various fields of chemistry and environmental science. While specific studies on these properties were not directly found, they are typically investigated using standard laboratory techniques.
Chemical Properties Analysis
The chemical properties of 2,3-Dichloro-5-nitrophenol, including its acidity, basicity, and reactivity with other chemical compounds, play a significant role in its applications in chemical synthesis and environmental degradation processes. The compound's chemical behavior under different conditions helps in predicting its stability and reactivity (Butcher et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Environmental Applications
Synthesis Enhancement : A study by Wang Duo-yu (2012) explored the synthesis of a similar compound, 2,4-dichloro-5-nitrophenol, using chloroform as a substitute solvent. This research focused on improving yield and safety in the synthesis process.
Biodegradation Studies : Research by A. Schenzle et al. (1999) on 2-chloro-5-nitrophenol, a structurally similar compound, provides insights into biodegradation pathways. The study showed how this compound is utilized by Ralstonia eutropha JMP134 as a nitrogen, carbon, and energy source.
Atmospheric Concentration Studies : Stéphane Morville et al. (2006) conducted atmospheric sampling of various phenols and nitrophenols, including derivatives similar to 2,3-dichloro-5-nitrophenol, to understand their spatial and geographical variations.
Chemical Process and Environmental Impact
Chemical Preparation : Qin Xue-kong (2005) researched the preparation of 2,4-dichloro-3-ethyl-6-nitrophenol, another derivative, focusing on achieving high purity and yield.
Environmental Degradation : The study by D. Sreekanth et al. (2009) on the degradation of similar compounds, like 4-chloro-2-nitrophenol, provides valuable insights into the environmental degradation processes of such chemicals.
Environmental Presence and Impact : M. Harrison et al. (2005) reviewed the atmospheric occurrence of nitrophenols, highlighting their environmental impact and sources.
Catalytic and Photolytic Activities
Catalytic Properties : E. Saka et al. (2015) synthesized 2,3-dichlorophenoxy substituted cobalt and iron phthalocyanines to catalyze aerobic oxidation of nitrophenols, demonstrating potential applications in chemical reactions.
Photolytic Studies : The research by Rui Chen et al. (2016) on 2,4-dichloro-6-nitrophenol, a photolytic product of a related compound, investigated its endocrine disruption potency.
Electronic Dynamics in Environmental Context : Sullivan Bailey-Darland et al. (2023) conducted studies on nitrophenols and nitrophenolates to understand their electronic dynamics, which can have implications for environmental applications.
Industrial and Biological Research
Industrial Application Research : R. Ran and C. Pittman (1993) synthesized 2,4-dichloro-3-methyl-6-nitrophenol, focusing on industrial applications and processes.
Molecular Interaction Studies : I. Majerz et al. (1994) explored the structure and IR spectrum of a hydrogen-bonded adduct of a related compound, 2,6-dichloro-4-nitrophenol, providing insights into molecular interactions.
Toxicity and Microbial Degradation Research : Mohammad R. Haghighi Podeh et al. (1995) studied the toxic effects and microbial degradation of nitrophenols in anaerobic systems, relevant for environmental and biological research.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2,3-Dichloro-5-nitrophenol are certain enzymes in bacteria that are capable of degrading this compound . These enzymes, such as the two-component FAD-dependent monooxygenase HnpAB, play a crucial role in the degradation of 2,3-Dichloro-5-nitrophenol .
Mode of Action
2,3-Dichloro-5-nitrophenol interacts with its targets by serving as a substrate for the enzymes involved in its degradation . For instance, HnpAB catalyzes the conversion of 2,3-Dichloro-5-nitrophenol to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone . This interaction results in the breakdown of the compound, thereby reducing its toxicity.
Biochemical Pathways
The degradation of 2,3-Dichloro-5-nitrophenol occurs via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative bacteria . The BT pathway involves the conversion of 2,3-Dichloro-5-nitrophenol to BT via chloro-1,4-benzoquinone, catalyzed by the enzyme HnpAB . Another enzyme, HnpC, catalyzes the ring-cleavage of BT, forming maleylacetate .
Pharmacokinetics
Nitrophenolic compounds, in general, are known to have high gi absorption and can permeate the blood-brain barrier . . More research is needed to fully understand the ADME properties of 2,3-Dichloro-5-nitrophenol and their impact on bioavailability.
Result of Action
The result of the action of 2,3-Dichloro-5-nitrophenol is its degradation into less toxic compounds. This degradation process is beneficial for the environment as it reduces the toxicity of the compound . The degradation products, such as BT and maleylacetate, are less harmful and can be further metabolized by the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dichloro-5-nitrophenol. For instance, sunlight can promote the formation of nitrophenolic compounds in waters containing nitrite and natural organic matter . Additionally, the presence of certain bacteria capable of degrading 2,3-Dichloro-5-nitrophenol can influence its action and efficacy
Eigenschaften
IUPAC Name |
2,3-dichloro-5-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPYWSMHAVVJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-nitrophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2484912.png)
![3-(3,4-dimethylphenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2484913.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B2484914.png)
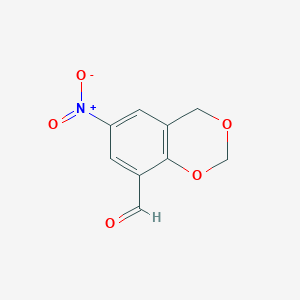
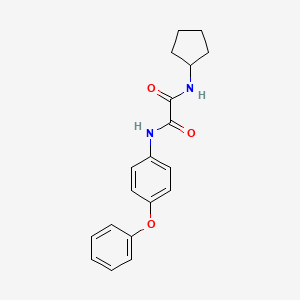
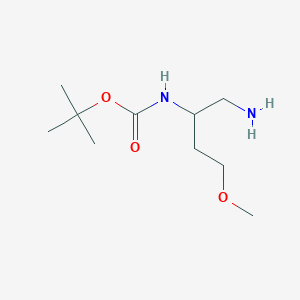
![1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2484922.png)
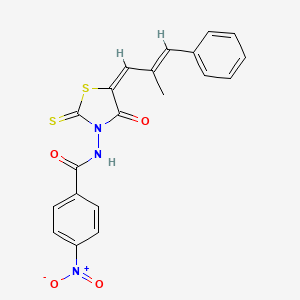
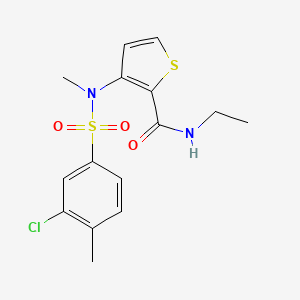

![(E)-1-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2484927.png)
![N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2484929.png)
